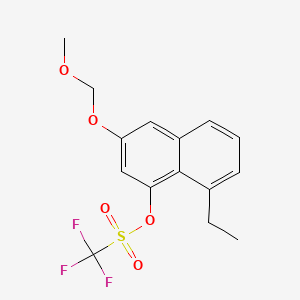
8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C15H15F3O5S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 8-ethyl-3-(methoxymethoxy)naphthalene with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized naphthalene compounds .
Applications De Recherche Scientifique
8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate involves its interaction with molecular targets through various pathways. The trifluoromethanesulfonate group is highly reactive, making the compound a versatile intermediate in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate
- 8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl methanesulfonate
- 8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl tosylate
Uniqueness
8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts high reactivity and stability. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Propriétés
Formule moléculaire |
C15H15F3O5S |
|---|---|
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
[8-ethyl-3-(methoxymethoxy)naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H15F3O5S/c1-3-10-5-4-6-11-7-12(22-9-21-2)8-13(14(10)11)23-24(19,20)15(16,17)18/h4-8H,3,9H2,1-2H3 |
Clé InChI |
MLMITQCVSGKONC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=CC(=CC(=C21)OS(=O)(=O)C(F)(F)F)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















